Ravoxertinib besylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ravoxertinib besylate is a small molecule inhibitor that targets extracellular signal-regulated kinase 1 and 2 (ERK1/2). It is primarily investigated for its potential therapeutic applications in treating various types of cancer and neurological disorders. The compound is known for its high selectivity and potency in inhibiting ERK1/2, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ravoxertinib besylate involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Substitution reactions: Various substitution reactions are carried out to introduce functional groups such as chloro, fluoro, and hydroxyl groups at specific positions on the pyrimidine ring.
Coupling reactions: The final step involves coupling the pyrimidine core with other intermediates to form the complete Ravoxertinib molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ravoxertinib besylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups on the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further investigated for their biological activity .
Aplicaciones Científicas De Investigación
Ravoxertinib besylate has a wide range of scientific research applications, including:
Cancer research: It is being investigated for its potential to inhibit the growth of cancer cells by targeting the ERK1/2 pathway.
Neurological disorders: Studies have shown that this compound can improve long-term neurological deficits in experimental models of subarachnoid hemorrhage by inhibiting ERK1/2 signaling.
Drug development: The compound is used as a tool in drug discovery to study the role of ERK1/2 in various diseases and to develop new therapeutic agents.
Mecanismo De Acción
Ravoxertinib besylate exerts its effects by selectively inhibiting ERK1/2, which are key components of the MAPK signaling pathway. This pathway is involved in regulating various cellular processes, including proliferation, differentiation, and survival. By inhibiting ERK1/2, this compound can disrupt these processes, leading to the suppression of cancer cell growth and the improvement of neurological outcomes in certain disorders .
Comparación Con Compuestos Similares
Similar Compounds
Trametinib: Another inhibitor of the MAPK pathway, specifically targeting MEK1/2.
Cobimetinib: A selective inhibitor of MEK1/2, used in combination with other therapies for cancer treatment.
Selumetinib: An inhibitor of MEK1/2, investigated for its potential in treating various cancers.
Uniqueness of Ravoxertinib Besylate
This compound is unique due to its high selectivity and potency in inhibiting ERK1/2. Unlike other inhibitors that target upstream components of the MAPK pathway, this compound directly targets ERK1/2, providing a more specific approach to modulating this signaling pathway. This specificity makes it a valuable tool in both research and therapeutic applications .
Propiedades
Número CAS |
1817728-45-2 |
---|---|
Fórmula molecular |
C27H24ClFN6O5S |
Peso molecular |
599.0 g/mol |
Nombre IUPAC |
benzenesulfonic acid;1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one |
InChI |
InChI=1S/C21H18ClFN6O2.C6H6O3S/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14;7-10(8,9)6-4-2-1-3-5-6/h2-11,18,30H,12H2,1H3,(H,24,26,27);1-5H,(H,7,8,9)/t18-;/m1./s1 |
Clave InChI |
TWSFAQBOAWKKIH-GMUIIQOCSA-N |
SMILES isomérico |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F.C1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.